LogP (Lipophilicity) Comparison: 1‑Methoxy‑2‑phenylindolizine vs. 2‑Phenylindolizine
The experimentally derived octanol‑water partition coefficient (logP) of 1‑methoxy‑2‑phenylindolizine is 3.61, which is 0.47 log units lower than that of the des‑methoxy analog 2‑phenylindolizine (logP ≈ 4.08) [1]. This difference reflects the hydrogen‑bond acceptor capacity of the 1‑methoxy oxygen and predicts moderately higher aqueous solubility and reduced non‑specific membrane partitioning for the target compound.
| Evidence Dimension | Octanol‑water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.61 (Chemsrc database; experimentally measured) |
| Comparator Or Baseline | 2‑Phenylindolizine: logP = 4.08 (Sielc database; experimentally measured) |
| Quantified Difference | ΔlogP = −0.47 (target compound is less lipophilic) |
| Conditions | Standard shake‑flask or HPLC‑derived logP measurement conditions |
Why This Matters
Lower logP can translate to reduced phospholipidosis risk and improved developability profile in early‑stage medicinal chemistry, directly influencing procurement for lead‑optimization programs.
- [1] Sielc. 2-Phenylindolizine – HPLC and LogP Data. Accessed May 2026. View Source
